molecular formula C9H8N6O B2717322 2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 861209-57-6

2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2717322
CAS No.: 861209-57-6
M. Wt: 216.204
InChI Key: BKCKMZJYWYSRDJ-UHFFFAOYSA-N
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Description

2-Methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol (CAS 861209-57-6) is a high-purity chemical compound provided for research and development purposes. This molecule features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its significant antitumor potential and enzymatic inhibitory activity . The structural motif of fusing a 1,2,4-triazole ring to the pyrazolo[1,5-a]pyrimidine system is of high research interest, particularly in the development of novel anticancer agents. Recent scientific investigations have demonstrated that structurally related triazole-fused pyrazolo[1,5-a]pyrimidine glycohybrids exhibit promising in vitro anticancer activity against prominent breast cancer cell lines, including MCF-7 and MDA-MB-231 . The incorporation of the 1,2,4-triazol-1-yl group enhances the molecular diversity and potential for targeted biological interactions, making this compound a valuable intermediate for researchers exploring new therapeutic entities . Its mechanism of action is often associated with kinase inhibition and the induction of apoptosis, positioning it as a key candidate for hit-to-lead optimization campaigns in oncology drug discovery . This product is intended for research applications by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-methyl-6-(1,2,4-triazol-1-yl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O/c1-6-2-8-11-3-7(9(16)15(8)13-6)14-5-10-4-12-14/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEZGVVWMQQBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(C(=O)N2N1)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves the construction of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the triazole group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate can form the pyrazolo[1,5-a]pyrimidine core, which is then functionalized with a triazole group through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The scalability of the synthesis is crucial for industrial applications, and methods such as solvent-free synthesis or the use of green chemistry principles may be employed to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Anticancer Activity

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that 2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol displays cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results indicate that the compound may serve as a promising lead for the development of new anticancer agents by modulating signaling pathways involved in cell growth and survival .

Anti-inflammatory Properties

The structure of this compound suggests potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, making it a candidate for further investigation in treating inflammatory diseases .

Antimicrobial Properties

Some derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against bacterial strains. This suggests that this compound could be explored for its antimicrobial potential .

Photophysical Properties

Pyrazolo[1,5-a]pyrimidines are noted for their significant photophysical properties, making them suitable for applications in material science. Their ability to form crystals with notable conformational and supramolecular phenomena enhances their utility in solid-state applications .

Fluorescent Materials

Due to their exceptional photophysical characteristics, compounds like this compound can be utilized as emergent fluorophores in various optical applications .

Synthesis and Structural Characterization

The synthesis of this compound involves various methods that enhance its structural diversity and functionalization potential. The synthetic pathways often involve reactions with different electrophilic compounds to construct the pyrimidine ring from aminopyrazoles .

Case Studies

Several studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives:

Antitumor Studies

A comprehensive review of functional pyrazolo[1,5-a]pyrimidines discusses their synthesis and anticancer potential. The study emphasizes the need for further rational design to enhance efficacy and reduce toxicity .

Pharmacological Screening

In a pharmacological screening of various derivatives, compounds were assessed for their anti-inflammatory activities and showed promising results compared to traditional anti-inflammatory drugs like Diclofenac .

Mechanism of Action

The mechanism of action of 2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The pyrazolo[1,5-a]pyrimidine core is highly versatile, allowing diverse substitutions that modulate physicochemical and biological properties. Below is a comparison of key analogs:

Compound Name Substituents (Positions) Key Features Reference
Target Compound 2-CH₃, 6-(1H-1,2,4-triazol-1-yl), 7-OH Triazole enhances binding; hydroxyl critical for Hsp90 interaction
5-Methylpyrazolo[1,5-a]pyrimidin-7-ol 5-CH₃, 7-OH Simpler structure; lacks triazole, limiting interaction diversity
6-(Benzenesulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine 2-CH₃, 6-SO₂C₆H₄CH₃, 7-NH₂ Sulfonyl group improves solubility but alters electronic properties
5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol 2-C₆H₅, 5-CH₃, 7-OH Phenyl group increases hydrophobicity; used in safety assessments
6-(1H-1,2,4-Triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Triazolo-pyrimidine core, 7-OH Different core (triazolo vs. pyrazolo) alters ring electronics

Key Observations :

  • The triazole substituent at position 6 distinguishes the target compound from simpler analogs, enabling unique interactions in biological systems .
  • Hydroxyl vs. amine at position 7 : The hydroxyl group in the target compound facilitates hydrogen bonding, whereas amine or sulfonyl groups (as in ) may alter target specificity.

Key Observations :

  • Substituents with electron-withdrawing or bulky groups (e.g., trifluoromethyl, isopropyl) reduce yields due to steric and electronic effects .
  • The target compound’s triazole group may require specialized coupling agents (e.g., copper catalysts) for efficient introduction .

Anticancer Activity

  • Triazole-linked glycohybrids : Derivatives with chlorophenyl groups exhibit IC₅₀ values of 15.3–29.1 µM against breast cancer cells (MCF-7, MDA-MB231) .
  • Hsp90 inhibition : The hydroxyl group at position 7 in the target compound forms a cation-π interaction with Arg604B in Hsp90, a critical binding mechanism .

Comparison with Analog Activities

Compound Biological Target Activity (IC₅₀) Notes Reference
Target Compound (hypothetical) Hsp90, cancer cells N/A Predicted via docking
Chlorophenyl-triazole glycohybrid MCF-7 cells 15.3 µM Best in class
Sulfonyl-substituted analog Undisclosed N/A Improved solubility

Key Observations :

  • Triazole-containing compounds show enhanced anticancer activity, likely due to improved target engagement .
  • The hydroxyl group at position 7 is indispensable for Hsp90 binding, a feature absent in amine or sulfonyl analogs .

Biological Activity

2-Methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and related case studies.

  • Chemical Formula : C₉H₈N₆O
  • Molecular Weight : 216.2 g/mol
  • CAS Number : 5203-33-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[1,5-a]pyrimidine structure. The biological evaluation of derivatives has shown promising results against various cancer cell lines.

Case Studies and Research Findings

  • Antiproliferative Effects :
    A study investigated the antiproliferative activities of a series of triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast). The results indicated that certain derivatives exhibited IC₅₀ values significantly lower than that of the standard drug 5-Fluorouracil (5-FU), suggesting enhanced potency. For instance, compound H12 demonstrated IC₅₀ values of 9.47 μM for MGC-803, 9.58 μM for HCT-116, and 13.1 μM for MCF-7 cells .
  • Mechanism of Action :
    The mechanism by which these compounds exert their anticancer effects involves the inhibition of key signaling pathways. Specifically, compound H12 was found to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and associated proteins like c-Raf and MEK1/2. This inhibition resulted in apoptosis and cell cycle arrest at the G2/M phase in cancer cells .
  • Comparative Activity :
    In a comparative study involving various pyrazolo[4,3-e][1,2,4]triazine derivatives, some compounds were shown to have stronger cytotoxic activity than cisplatin in both MCF-7 and MDA-MB-231 breast cancer cell lines. For example, compound 3b increased apoptosis through activation of caspases 3/7 and 9 .

Biological Activity Summary Table

CompoundCell LineIC₅₀ Value (μM)Mechanism of Action
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58ERK pathway inhibition
H12MCF-713.1ERK pathway inhibition
3bMCF-7<0.5Apoptosis via caspase activation
3bMDA-MB-231<0.5Apoptosis via caspase activation

Q & A

Q. What are the optimal synthetic conditions for N-propargylation of pyrazolo[1,5-a]pyrimidin-7-ol derivatives?

Methodological Answer: N-Propargylation is achieved using propargyl bromide (1.2 eq) and K₂CO₃ (1.2 eq) in DMF at 60°C for 3 hours . Key considerations:

  • Stoichiometric control prevents oligomerization.
  • Purification via column chromatography (ethyl acetate/hexane gradients) yields major products.
  • Aprotic polar solvents enhance reaction efficiency by stabilizing intermediates .

Q. How is ¹H NMR spectroscopy used to confirm the hydroxyl group in pyrazolo[1,5-a]pyrimidin-7-ol derivatives?

Methodological Answer:

  • The OH proton appears as a singlet at δ 12.44 ppm in DMSO-d₆ .
  • Disappearance of this peak after derivatization (e.g., conversion to pyrimidin-7(4H)-one) confirms functionalization .
  • Complementary techniques:
  • ¹³C NMR : Carbonyl signal at δ 163–165 ppm.
  • IR spectroscopy : Broad O-H stretch (~3200 cm⁻¹) in solid-state analysis.

Q. What solvent systems are critical for synthesizing pyrazolo[1,5-a]pyrimidin-7-ol derivatives?

Methodological Answer:

  • Protic solvents (e.g., ethanol/water) stabilize tautomeric forms during cyclization .
  • Aprotic solvents (DMF, acetonitrile) favor N-alkylation reactions at elevated temperatures .
  • Resolution of contradictory reports: Controlled water content (5–10% v/v) in aprotic solvents balances reactivity and solubility .

Advanced Research Questions

Q. How can regioselectivity challenges in position 7 functionalization be addressed?

Methodological Answer:

  • Catalyst screening : Copper(I) catalysts enhance triazole linkage regioselectivity in click chemistry .
  • Microwave-assisted synthesis : Reduces side reactions (e.g., oligomerization) by accelerating reaction kinetics .
  • Protecting group strategies : Temporary protection of the hydroxyl group (e.g., acetylation) prevents unwanted side reactions during glycosylation .

Q. What experimental design principles apply to anticancer activity evaluation of triazole-modified derivatives?

Methodological Answer:

  • Cell line selection : Use diverse breast cancer subtypes (e.g., MCF-7 [ER+], MDA-MB-231 [triple-negative]) .
  • Dose-response assays : 0.1–100 μM range with 48–72 hour exposure.
  • Validation assays :
Assay TypeProtocolTarget
ViabilityMTT/resazurin reductionCell proliferation
ApoptosisAnnexin V/PI stainingProgrammed cell death
Kinase inhibitionCDK2/cyclin E inhibition (IC₅₀)Cyclin-dependent kinases
  • Reference IC₅₀ values from :
  • Compound 15 : 27.66 μM (MDA-MB-231)
  • Compound 22 : 4.93 μM (MCF-7) .

Q. How can in silico docking optimize the prediction of kinase binding affinity?

Methodological Answer:

  • Protein preparation : Use PDB structures (e.g., CDK2: 1W0X) with optimized H-bond networks .
  • Ligand preparation : Generate tautomer-specific conformers (triazole and pyrimidin-7-ol moieties).
  • Validation metrics :
  • RMSD < 2.0 Å for co-crystallized ligand pose reproduction.
  • Correlation (R² > 0.6) between computed ΔG and experimental IC₅₀ .
    • Advanced refinement: 50 ns molecular dynamics simulations assess binding stability.

Q. What strategies resolve contradictions in reported synthetic yields for pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Yield variability factors :
FactorImpactResolution Strategy
Substituent electronicsElectron-withdrawing groups slow reactivityAdjust reaction time (3–6 h)
Solvent purityTrace water affects protic systemsUse molecular sieves in aprotic solvents
  • Case study : reports 62–70% yields for azo derivatives via reflux in pyridine, while achieves 48–78% for trifluoromethylated analogs using cyclocondensation .

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